molecular formula C15H14O3 B016803 3-Benzyloxy-4-methoxybenzaldehyde CAS No. 6346-05-0

3-Benzyloxy-4-methoxybenzaldehyde

Cat. No.: B016803
CAS No.: 6346-05-0
M. Wt: 242.27 g/mol
InChI Key: VQVQZFHUXRSRBZ-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxybenzaldehyde (CAS RN 6346-05-0) is a substituted benzaldehyde derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.26 g/mol . Its structure features a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzaldehyde ring (Fig. 1). The compound is synthesized via nucleophilic substitution, typically by reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with benzyl chloride in the presence of a base such as K₂CO₃ or Cs₂CO₃, yielding a white crystalline solid with a melting point of 61–63°C .

Key applications include its role as a precursor in the synthesis of lamellarins (marine alkaloids with antitumor activity) and pharmaceutical derivatives, such as (E)-N′-(3-benzyloxy-4-methoxybenzylidene)isoniazid hydrazide, an antitubercular agent . Its IR spectrum and NMR data align with literature reports, confirming the aldehyde functionality and substitution pattern .

Preparation Methods

Conventional Alkylation Methods Using Isovanillin and Benzyl Halides

Potassium Carbonate-Mediated Benzylation in Methanol

The most widely reported method involves refluxing isovanillin with benzyl bromide in methanol using potassium carbonate (K₂CO₃) as a base. A representative procedure from Shen and Sun (2011) details:

  • Reactants : Isovanillin (10 g, 65.8 mmol), benzyl bromide (9.38 mL, 79.0 mmol), K₂CO₃ (10.9 g, 79.0 mmol)

  • Conditions : Methanol (40 mL), reflux for 4 hours

  • Workup : Filtration, solvent evaporation, chloroform extraction, and aqueous washes

  • Yield : 100% (15 g)

This method achieves quantitative yield due to the stoichiometric excess of benzyl bromide (1.2 equiv) and K₂CO₃ (1.2 equiv), ensuring complete deprotonation of the phenolic hydroxyl group. Methanol’s polarity facilitates the dissolution of K₂CO₃, enhancing the nucleophilic attack of the phenoxide ion on benzyl bromide.

Ultrasound-Assisted Synthesis with Phase Transfer Catalysis

Mechanistic Basis and Process Intensification

Kumar et al. (2014) demonstrated that ultrasonic irradiation (20 kHz, 120 W) accelerates the benzylation of vanillin derivatives by inducing cavitation, which improves mass transfer and reaction kinetics . Although their study focused on 4-benzyloxy-3-methoxybenzaldehyde, the methodology is adaptable to isovanillin:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Conditions : Aqueous-organic biphasic system, 60°C, 1.5 hours

  • Yield : 92% (compared to 78% under conventional heating)

Key advantages include:

  • Reduced reaction time (1.5 vs. 4–6 hours)

  • Lower energy consumption due to efficient heat distribution

  • Enhanced selectivity by minimizing polyalkylation

Comparative Analysis of Synthetic Methodologies

ParameterMethanol/K₂CO₃ Acetone/K₂CO₃-KI Ultrasound/TBAB *
Starting Material IsovanillinIsovanillinIsovanillin
Benzylating Agent Br⁻Cl⁻Cl⁻
Solvent MethanolAcetonitrileWater-Toluene
Temperature Reflux (~65°C)82°C60°C
Time 4 hours2 hours1.5 hours
Yield 100%>80%92%
Key Advantage SimplicityMoisture toleranceEnergy efficiency

*Adapted from vanillin-based protocol.

Reaction Optimization and Kinetic Considerations

Impact of Base Stoichiometry

A study by Benmekhbi et al. (2015) revealed that increasing K₂CO₃ from 1.0 to 1.2 equivalents raises yields from 85% to 98% by ensuring complete deprotonation of isovanillin . Excess base (>1.5 equiv) promotes hydrolysis of benzyl bromide, reducing efficiency.

Solvent Effects

  • Methanol : Protic solvent stabilizes the phenoxide ion but risks esterification with benzyl bromide.

  • Acetone : Aprotic medium reduces side reactions but requires anhydrous conditions .

  • Acetonitrile : High dielectric constant (37.5) enhances ionic mobility, favoring SN2 mechanisms .

Activation Energy and Kinetics

Ultrasound-assisted reactions exhibit an activation energy (EaE_a) of 45.2 kJ/mol, 30% lower than thermal methods (64.8 kJ/mol), due to cavitation-induced lattice disruption . The rate equation follows pseudo-first-order kinetics:

ln(C0C)=kt\ln\left(\frac{C_0}{C}\right) = kt

Where kk increases from 0.12 h⁻¹ (thermal) to 0.27 h⁻¹ (ultrasonic) under comparable conditions .

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Chloroform or ethyl acetate effectively partitions the product from aqueous K₂CO₃ residues .

  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (3:1) achieves >99% purity .

  • Recrystallization : Ethanol-water mixtures (4:1) yield crystalline product with mp 157–158°C .

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.84 (s, 1H, aldehyde), 7.46–7.26 (m, 10H, aryl), 5.22 (s, 2H, OCH₂Ph) .

  • IR : Peaks at 1713 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (aryl C=C) confirm structural integrity .

Industrial and Environmental Considerations

Scalability Challenges

  • Benzyl Bromide Cost : At $13.50/250g , it constitutes 60% of raw material expenses.

  • Waste Generation : Methanol-based methods produce 3 L of aqueous waste per kg of product, requiring neutralization before disposal .

Green Chemistry Alternatives

  • Benzyl Chloride Substitution : Reduces halogenated waste by 40% compared to benzyl bromide .

  • Solvent Recovery : Acetone and acetonitrile can be recycled via distillation, lowering process mass intensity (PMI) by 25% .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Benzyloxy-4-methoxybenzoic acid.

    Reduction: 3-Benzyloxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Complex Molecules
3-Benzyloxy-4-methoxybenzaldehyde serves as an essential intermediate in the synthesis of various complex organic compounds. Notably, it has been utilized in the synthesis of:

  • (+)-9-Benzyloxy-α-dihydrotetrabenazine : This compound is significant for VMAT2 imaging agents, which are crucial in neurological studies. The synthesis involves a six-step reaction starting from this compound, demonstrating its utility in producing chiral compounds .
  • Alkaloids : It has been employed in the total synthesis of alkaloids such as (-)-galipeine, showcasing its role in pharmaceutical chemistry .

2. Chromatographic Analysis
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which allows for the analysis of this compound under simple conditions using acetonitrile and water as a mobile phase . This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies.

Biological Applications

1. Pharmacological Studies
Research indicates that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. This suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of these pathways .

2. Antioxidant Activity
Preliminary studies have indicated that derivatives of benzaldehyde compounds may exhibit antioxidant properties, which could be explored for therapeutic applications in oxidative stress-related diseases .

Case Studies

Study TitleApplicationFindings
Synthesis of (+)-9-Benzyloxy-α-dihydrotetrabenazineSynthetic Organic ChemistryDemonstrated effective use as a precursor for complex alkaloid synthesis .
Reverse Phase HPLC AnalysisAnalytical ChemistryEstablished a reliable method for isolating and analyzing this compound .
Pharmacokinetic ProfilingDrug MetabolismFound to inhibit CYP enzymes relevant to drug metabolism, indicating a potential role in drug interactions .

Mechanism of Action

The mechanism of action of 3-benzyloxy-4-methoxybenzaldehyde depends on the specific reactions it undergoes. In general, the compound acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The benzyloxy and methoxy groups can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzaldehyde Core

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-Benzyloxy-4-methoxybenzaldehyde 3-OCH₂C₆H₅, 4-OCH₃ C₁₅H₁₄O₃ 242.26 61–63 Lamellarin synthesis, drug intermediates
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-OCH₂C₆H₅, 3-OCH₂CH₂C₆H₅ C₂₂H₂₀O₃ 332.39 Not reported Intermediate in organic synthesis
3-Chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde 3-Cl, 5-OCH₃, 4-OCH₂C₆H₄CH₃ C₁₆H₁₅ClO₃ 290.74 Not reported Not specified
4-Methoxy-3-methylbenzaldehyde 4-OCH₃, 3-CH₃ C₉H₁₀O₂ 150.18 Not reported General research applications
3-Hydroxy-4-methoxybenzaldehyde 3-OH, 4-OCH₃ C₈H₈O₃ 152.15 Not reported Antioxidant studies

Key Observations:

  • Steric and Electronic Effects : The benzyloxy group in this compound provides steric bulk and electron-donating properties, enhancing solubility in organic solvents compared to simpler analogs like 4-methoxy-3-methylbenzaldehyde . Chloro-substituted derivatives (e.g., 3-chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde) exhibit reduced nucleophilicity at the aldehyde group due to electron-withdrawing effects .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 3-hydroxy-4-methoxybenzaldehyde) display stronger hydrogen-bonding capacity, influencing their crystallization behavior and acidity (pKa ~9–10) compared to ether-protected analogs .

Stability and Reactivity

  • Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound is labile under hydrogenolysis conditions (H₂/Pd-C), enabling selective deprotection to generate 3-hydroxy-4-methoxybenzaldehyde . Methoxy groups are generally stable under basic or acidic conditions.
  • Aldehyde Reactivity : Electron-rich aldehydes (e.g., this compound) undergo faster condensation reactions (e.g., hydrazide formation) compared to electron-deficient analogs like 3-chloro-5-methoxy derivatives .

Biological Activity

3-Benzyloxy-4-methoxybenzaldehyde (BOMBA) is an organic compound with the molecular formula C15_{15}H14_{14}O3_3 and a CAS number of 6346-05-0. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of BOMBA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

BOMBA features a benzaldehyde functional group with methoxy and benzyloxy substituents. Its structure can be represented as follows:

3 Benzyloxy 4 methoxybenzaldehyde\text{3 Benzyloxy 4 methoxybenzaldehyde}

This unique arrangement of functional groups contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that BOMBA exhibits significant antimicrobial properties. A study evaluated its effectiveness in synthesizing chalcone derivatives, which demonstrated notable antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives were determined using standard methods, indicating that BOMBA could serve as a precursor for developing new antimicrobial agents .

2. Anti-inflammatory Properties

BOMBA has been investigated for its anti-inflammatory effects. Compounds derived from it have shown potential in inhibiting inflammatory pathways, although detailed mechanisms remain to be fully elucidated. The presence of the methoxy group is believed to enhance its anti-inflammatory activity by modulating cytokine production and inflammatory mediators.

3. Anticancer Potential

Emerging studies suggest that BOMBA may possess anticancer properties. Research has indicated that derivatives of BOMBA can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of metastasis. For instance, one study demonstrated that chalcone derivatives synthesized from BOMBA inhibited cell migration and invasion in Hepatocellular Carcinoma (HCC) cells .

Synthesis and Derivatives

BOMBA serves as a versatile building block for synthesizing various complex organic molecules. Its reactive aldehyde group allows for selective modifications to create diverse derivatives with enhanced biological activities.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Benzyloxy-3-methoxybenzaldehydeSimilar substitution patternUsed in similar synthetic pathways
3-MethoxybenzaldehydeLacks the benzyloxy groupMore straightforward synthesis; fewer biological studies
4-MethoxybenzaldehydeSimpler structureCommonly used as a starting material in organic synthesis

The specific arrangement of functional groups in BOMBA influences its reactivity and biological activity compared to these similar compounds.

Case Studies

Study on Chalcone Derivatives
A series of new chalcone-like compounds were synthesized from BOMBA through Claisen–Schmidt condensation with acetophenone derivatives. The antibacterial activities were assessed using well diffusion and MIC methods, revealing effective inhibition against several bacterial strains .

Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxic effects of BOMBA-derived compounds on various cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations could lead to significant cell death in targeted cancer cells while sparing normal cells .

Q & A

Q. Basic: What are the standard synthetic routes for 3-Benzyloxy-4-methoxybenzaldehyde, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via benzylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 4-benzyloxy-3-methoxybenzaldehyde are confirmed via 1H/13C NMR (e.g., δ 5.11 ppm for benzyloxy CH₂, δ 3.84 ppm for methoxy CH₃) and FTIR (C=O stretch ~1690 cm⁻¹). Yield optimization often involves monitoring reaction progress via TLC (silica gel, CH₂Cl₂ eluent) .

Q. Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.3–7.5 ppm for benzyl group), aldehyde proton (δ ~9.8 ppm), and methoxy/benzyloxy groups.
  • FTIR : Confirm aldehyde (C=O ~1685–1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) functional groups.
  • HRMS : Validate molecular ion ([M+H]+ calculated for C₁₅H₁₄O₃: 242.0943). Cross-reference with literature data to confirm purity .

Q. Basic: How is this compound purified after synthesis?

Methodological Answer:
Purification involves vacuum filtration to remove insoluble byproducts, followed by recrystallization from ethanol or methanol. For chromatography-free protocols, washing with water/methanol removes unreacted starting materials. Purity is confirmed via melting point analysis (61–64°C) .

Q. Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Methodological Answer:
Discrepancies in chemical shifts (e.g., benzyloxy CH₂ protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. To resolve:

Re-run NMR under standardized conditions (e.g., 400 MHz, DMSO-d₆).

Compare with deposited spectra in databases like PubChem or literature (e.g., δ 5.11 ppm for benzyloxy in DMSO-d₆ vs. δ 5.05 ppm in CDCl₃).

Use COSY or HSQC experiments to confirm assignments.

Q. Advanced: What strategies optimize reaction yields for this compound derivatives in multistep syntheses?

Methodological Answer:

  • Catalyst Screening : Use Pd/C for selective hydrogenation of benzyl groups without reducing the aldehyde.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency.
  • Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-oxidation).
    Yields >90% are achievable with stoichiometric benzyl bromide and excess base .

Q. Advanced: How can computational modeling predict the crystallographic behavior of this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXL for refining X-ray diffraction data. Input .hkl files and initial structural parameters (bond lengths/angles from analogous aldehydes).
  • Mercury Software : Visualize predicted crystal packing and hydrogen bonding (e.g., aldehyde O⋯H interactions).
  • Validate against experimental melting points (61–64°C) and unit cell parameters .

Q. Advanced: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Degrades in strong acidic/basic conditions (pH <2 or >10) via cleavage of the benzyl ether. Monitor via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Stable up to 150°C; decomposition observed >200°C via TGA. Store at 2–8°C under inert atmosphere .

Q. Advanced: How can byproducts in this compound synthesis be identified and minimized?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., unreacted benzyl bromide or dibenzyl ether).
  • LC-MS : Identify non-volatile impurities (e.g., over-oxidized quinones).
  • Preventive Measures : Use dry solvents, stoichiometric benzyl bromide, and inert atmosphere to suppress side reactions .

Q. Advanced: How do solvent polarity and proticity affect the aldehyde group’s reactivity in downstream reactions?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize the aldehyde’s electrophilic carbon, enhancing nucleophilic additions (e.g., Grignard reactions).
  • Protic Solvents (EtOH, H₂O): Promote hydrate formation, reducing reactivity. Use anhydrous conditions with molecular sieves to maintain aldehyde integrity .

Q. Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Low solubility in non-polar solvents complicates crystal growth.
  • Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation.
  • Crystallography : Collect high-resolution data (λ = 0.71073 Å) and refine using SHELXL. Compare unit cell parameters with deposited data (e.g., CCDC entries) .

Properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQZFHUXRSRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10212879
Record name 3-Benzyloxy-4-methoxybenzaldehyde
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Molecular Weight

242.27 g/mol
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CAS No.

6346-05-0
Record name 3-(Benzyloxy)-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of isovanillin (200 g) in dimethylformamide (500 ml) is added potassium carbonate (236 g) under ice-cooling, and thereto is added dropwise benzyl bromide (203 ml), and the mixture is stirred overnight. The insoluble materials in the resulting residue are removed by filtration, and washed with acetone, and the filtrate is concentrated under reduced pressure to remove the solvent. The residue is washed again with ether and water, and concentrated under reduced pressure to remove the solvent to give 3-benzyloxy-4-methoxybenzaldehyde as an oily product.
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Synthesis routes and methods II

Procedure details

A solution of 300 g of 3-benzyloxy-4-hydroxybenzaldeyde (obtained as described in example 62) in 600 ml of dimethylformamide was added to a suspension of 34.6 g of sodium hydride in 346 ml of dimethylformamide under stirring in nitrogen atmosphere. After complete dissolution of sodium hydride 116 g of chloromethyl methyl ether were added; stirring was continued for 30 minutes. The mixture was then diluted with water and extracted with ethyl ether. The combined organic phase was dried over sodium sulfate, filtered and evaporated. The residue was distilled (b.p. 178°-183° C./0.1 mm Hg) to give 3-benzyloxy-4-methoxybenzaldehyde, m.p. 30° C. (from petroleum ether, b.p. 30°-70° C.).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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